molecular formula C10H13NO3S B1271235 4-acetyl-N,N-dimethylbenzenesulfonamide CAS No. 60000-87-5

4-acetyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B1271235
CAS No.: 60000-87-5
M. Wt: 227.28 g/mol
InChI Key: JJTSRGOGIDQHGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide typically involves the acetylation of N,N-dimethyl-benzenesulfonamide. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The sulfonamide group can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of both acetyl and N,N-dimethyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-acetyl-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTSRGOGIDQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366406
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60000-87-5
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-N,N-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

From the damp 4-acetylbenzenesulfonyl chloride from 200 g. of sodium 4-acetylbenzenesulfonate, and 1 l. of 20% aqueous dimethylamine, following the procedure of (c) above, there is obtained 4-acetyl-N,N-dimethylbenzenesulfonamide; m.p. 97°-99° C. after crystallization from aqueous ethanol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

p-Acetylbenzenesulphonyl chloride (4.0 g, 18 mmol), aqueous dimethylamine (10 ml, 55 mmol), and THF (30 ml) were stirred together for 1 h at 20° C. and then partitioned between ethyl acetate and brine. The organic layer was dried (MgSO4) and evaporated under reduced pressure and the resulting residue recrystallised from either water or ether to give p-dimethylaminosulphonylacetophenone as fine white needles (3.8 g, 93%) m.p. 98°-99° C. (H2O); δH (dmso-d6) 8.0 (4H, ABq, aryl), 2.65 (9H, S, 3×Me).
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Synthesis routes and methods IV

Procedure details

From the damp 4-acetylbenzenesulfonyl chloride from 200 g. of sodium 4-acetylbenzenesulfonate, and 1 1. of 20% aqueous dimethylamine, following the procedure of c) above, there is obtained 4-acetyl-N,N-dimethylbenzenesulfonamide; m.p. 97°-99° C. after crystallization from aqueous ethanol.
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sodium 4-acetylbenzenesulfonate
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